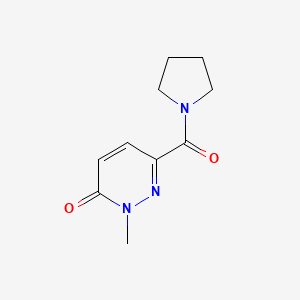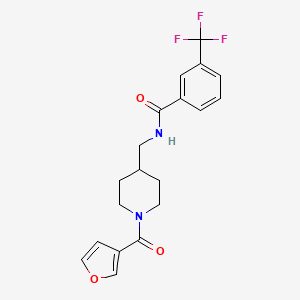
N-benzyl-2-(2-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The synthesis and evaluation of novel compounds containing oxazolyl and sulfonyl groups, such as N-benzyl-2-(2-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-amine, have garnered interest due to their potential applications in medicinal chemistry and materials science. These compounds are synthesized for their unique properties and potential biological activities, including antiviral and antitubercular activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from aromatic ketones and aldehydes, leading to the formation of oxazolyl derivatives through processes such as condensation, cyclodehydration, and amidation. For instance, the synthesis of similar sulfonyl and oxazolyl-containing compounds involves the reaction of aromatic ketone with hydroxylamine, followed by condensation with formaldehyde and benzocaine or sulphanilamide to yield the desired products (Dighe, Mahajan, Maste, & Bhat, 2012).
Molecular Structure Analysis
The molecular structure of related compounds often features a combination of sulfonyl, chlorophenyl, and oxazolyl groups, which contribute to the compound's reactivity and potential biological activity. The detailed molecular structure can be determined using techniques such as X-ray crystallography, which provides insight into the conformation, bonding, and stereochemistry of the compound (Rizzoli, Vicini, & Incerti, 2009).
Chemical Reactions and Properties
Compounds containing the oxazolyl and sulfonyl groups participate in various chemical reactions, including nucleophilic substitution, amidation, and electrophilic aromatic substitution. These reactions are pivotal in modifying the chemical structure to achieve desired physical and biological properties. The presence of sulfonyl and oxazolyl groups can significantly influence the compound's reactivity towards different reagents and conditions.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their application and synthesis. For example, the crystal packing, hydrogen bonding, and π-π stacking interactions in these compounds can affect their solubility and stability (Rizzoli, Vicini, & Incerti, 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Research indicates the synthesis and antiviral activity of various sulfonamide derivatives, including compounds similar to N-benzyl-2-(2-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-amine. For example, a study by Chen et al. (2010) detailed the synthesis of new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and their potential anti-tobacco mosaic virus activity (Chen et al., 2010).
Antimicrobial Properties
- Compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety, which is structurally related to the chemical , have been studied for their antimicrobial properties. Apostol et al. (2021) synthesized novel valine-derived compounds with this moiety and evaluated their antimicrobial activity and toxicity, showing potential against Gram-positive bacteria and C. albicans (Apostol et al., 2021).
Synthetic Methodologies
- Various synthetic methodologies relevant to the production of such sulfonamides have been explored. Kornienko et al. (2014) focused on the synthesis of derivatives of 4-benzylsulfanyl-1,3-oxazole and 1,3-thiazole using available amidophenacylating reagents, a process that could be pertinent to the synthesis of N-benzyl-2-(2-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-amine (Kornienko et al., 2014).
Intermolecular Amination
- The compound's potential use in intermolecular amination processes has been explored. Fan et al. (2009) described an efficient transition-metal-free intermolecular benzylic amidation with sulfonamides, a process that may be relevant for compounds like N-benzyl-2-(2-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-amine (Fan et al., 2009).
Eigenschaften
IUPAC Name |
N-benzyl-2-(2-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O3S/c23-16-10-12-17(13-11-16)30(27,28)22-21(25-14-15-6-2-1-3-7-15)29-20(26-22)18-8-4-5-9-19(18)24/h1-13,25H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDBSIBPUZHILL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(2-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2493775.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2493777.png)
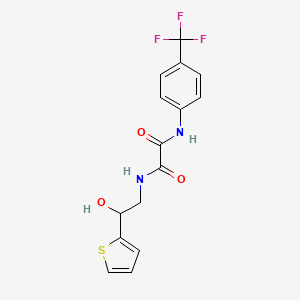
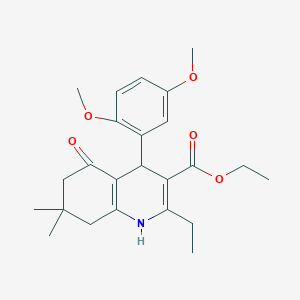
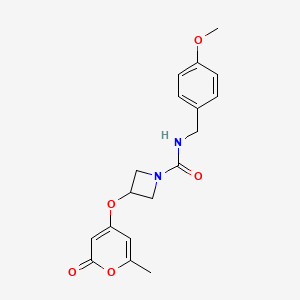
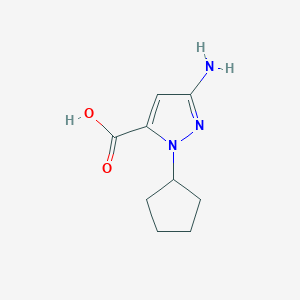
![1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis](/img/structure/B2493788.png)
![N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2493789.png)
![4-[(6-Methoxypyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2493790.png)

![(2Z)-7-hydroxy-2-{[3-(propan-2-yl)phenyl]imino}-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2493793.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2493794.png)
